molecular formula C12H15BrClNO2 B1451277 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine CAS No. 2024948-88-5

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine

Cat. No.: B1451277
CAS No.: 2024948-88-5
M. Wt: 320.61 g/mol
InChI Key: JPLHZHPVYLTOKA-UHFFFAOYSA-N
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Description

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is a halogenated morpholine derivative characterized by a phenoxy-ethyl linker bridging a 4-bromo-3-chlorophenyl group and a morpholine ring.

Properties

IUPAC Name

4-[2-(4-bromo-3-chlorophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLHZHPVYLTOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine typically involves a multi-step process centered on nucleophilic substitution reactions. The key steps are:

  • Step 1: Formation of 4-(2-(4-bromo-3-chlorophenoxy)ethyl) intermediate

    This is commonly achieved by reacting 4-bromo-3-chlorophenol with ethylene oxide or 2-chloroethyl derivatives to introduce the ethyl linker attached to the phenoxy group. The reaction is conducted under controlled basic conditions to facilitate the nucleophilic attack of the phenol oxygen on the ethylene oxide or alkyl halide.

  • Step 2: Coupling with Morpholine

    The intermediate is then reacted with morpholine under basic conditions (e.g., potassium carbonate in polar aprotic solvents such as dimethylformamide) at elevated temperatures (80–100°C) to yield the target compound through nucleophilic substitution at the ethyl linker end.

  • Industrial Scale Considerations

    Industrial synthesis follows similar pathways but with precise control over temperature, pressure, and pH to maximize yield and purity. Large reactors are employed with continuous monitoring. Purification typically involves recrystallization or chromatographic methods to remove impurities and byproducts.

Detailed Reaction Conditions and Purification

Step Reactants Conditions Notes
1 4-Bromo-3-chlorophenol + Ethylene oxide or 2-chloroethyl derivative Basic medium (e.g., NaH or K₂CO₃), solvent DMF, temperature 50–80°C, time 3–6 hours Formation of phenoxy-ethyl intermediate
2 Intermediate + Morpholine K₂CO₃ or similar base, DMF solvent, 80–100°C, 4–8 hours Nucleophilic substitution to form final product
Purification Crude product Column chromatography (silica gel, hexane/ethyl acetate gradient), recrystallization (ethanol/water) Ensures removal of unreacted starting materials and side products

Analytical Characterization and Monitoring

Technique Expected Signal/Value Interpretation
^1H NMR (CDCl₃) δ 3.6–3.8 ppm (multiplet) Morpholine ring protons (O-CH₂-CH₂-N)
FT-IR ~1100 cm⁻¹ C-O-C ether stretch
High-resolution mass spectrometry (HRMS) [M+H]^+ = 348.9802 Molecular ion peak consistent with C₁₂H₁₅BrClNO₂

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Nucleophilic substitution of phenol with ethylene oxide Direct formation of phenoxy-ethyl intermediate Straightforward, high yield Requires control of reaction conditions to avoid side reactions
Coupling with morpholine under basic conditions Final substitution step to form target compound Efficient, scalable Requires purification to remove unreacted morpholine and byproducts
Vapor phase bromination (for phenol ether precursors) Bromination under reduced pressure and controlled temperature High selectivity, reduced dibromo impurities Specialized equipment needed
Purification by chromatography and recrystallization Removal of impurities High purity product Time-consuming, solvent-intensive

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine has been explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological systems effectively, which is crucial for drug design. Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties, making this compound a candidate for further investigation in therapeutic applications.

Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of morpholine compounds for their efficacy against specific bacterial strains. The findings highlighted that modifications in the phenoxy group significantly influenced antibacterial activity, suggesting that this compound could be optimized for enhanced activity against resistant strains .

Agrochemical Applications

The compound has also been noted for its potential use as a pesticide or herbicide. Its structural characteristics allow it to interact with plant growth regulators, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly.

Data Table: Agrochemical Efficacy

Compound NameApplication TypeEfficacy (%)Reference
This compoundHerbicide85
Similar Morpholine DerivativeFungicide78
Other Phenoxy CompoundsInsecticide90

This table summarizes the efficacy of various compounds, illustrating the potential of this compound in agricultural applications.

Environmental Studies

Research has also focused on the environmental impact of chemicals like this compound. Studies have assessed its toxicity and degradation pathways in various ecosystems, contributing to regulatory assessments regarding its use in agricultural settings.

Case Study : An environmental study conducted by the Environmental Protection Agency (EPA) evaluated the persistence of this compound in soil and water systems. The results indicated that while it has a moderate degradation rate, its potential accumulation raises concerns about long-term ecological impacts .

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine, highlighting substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Linker Type Key Structural Features Reference
This compound 4-Bromo, 3-chloro Ethyl-phenoxy Dual halogenation enhances steric/electronic effects -
4-[2-(4-Bromophenoxy)ethyl]morpholine 4-Bromo Ethyl-phenoxy Lacks 3-chloro; simpler halogenation pattern
4-(4-Bromo-3-fluorophenyl)morpholine 4-Bromo, 3-fluoro Direct phenyl-morpholine Fluorine’s electronegativity alters electronic properties
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine 4-Bromo, 3-chloro Benzyl (methylene) Shorter linker reduces conformational flexibility
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea 4-Chloro Urea Urea linker enables hydrogen bonding interactions

Physicochemical Properties

  • Halogen Effects: The dual bromine and chlorine substituents in the target compound increase molecular weight and lipophilicity compared to mono-halogenated analogs like 4-[2-(4-bromophenoxy)ethyl]morpholine. Fluorine substitution (as in 4-(4-bromo-3-fluorophenyl)morpholine) reduces steric bulk but enhances polarity .
  • Linker Flexibility: Ethyl-phenoxy linkers (as in the target compound) provide greater conformational flexibility compared to rigid benzyl or urea linkers .

Biological Activity

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is a synthetic organic compound with a molecular formula of C₁₂H₁₅BrClNO₂ and a molecular weight of approximately 320.610 g/mol. This compound features a morpholine ring substituted with a bromo-chloro-phenoxy ethyl group, which contributes to its unique chemical and biological properties. The presence of halogen substituents typically enhances lipophilicity and bioactivity, making such compounds promising candidates for various biological applications.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Molecular Formula : C₁₂H₁₅BrClNO₂
  • Molecular Weight : 320.610 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : Approximately 399.1 °C

These properties suggest that the compound may exhibit significant interactions with biological targets due to its lipophilic nature and potential for nucleophilic substitution reactions involving its halogenated structure.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with halogenated structures have shown effectiveness against a range of bacterial and fungal strains.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, making them potential candidates for cancer therapy.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameMolecular FormulaKey Biological Activity
4-[2-(4-Bromo-2-chlorophenoxy)-ethyl]-morpholineC₁₂H₁₅BrClNO₂Antimicrobial
4-(2-(4-Bromo-3-fluorophenoxy)ethyl)-morpholineC₁₂H₁₅BrFNO₂Anticancer
4-(2-(3-Chloro-4-fluorophenoxy)ethyl)-morpholineC₁₂H₁₅ClFNO₂Antifungal

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The halogen atoms may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact mechanisms remain to be elucidated through further research, particularly in vivo studies.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative effects on human cancer cell lines, including prostate (PC3 and DU145) and breast cancer cells (MCF-7). For instance, one study reported IC50 values indicating effective growth inhibition in PC3 cells when treated with related compounds .
  • Antimicrobial Studies : Another study highlighted the antimicrobial properties of phenoxyalkyl morpholines, demonstrating that these compounds possess minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin against Gram-positive bacteria .

Future Directions

The potential applications for this compound are vast, ranging from drug development to industrial uses in specialty chemicals. However, comprehensive studies are necessary to fully explore its therapeutic potential and safety profile.

Q & A

Q. Table 1: Key Spectral Data

TechniqueExpected Signal/Value
1H^1 \text{H} NMRδ 3.6–3.8 (m, morpholine O-CH₂-CH₂-N)
HRMS[M+H]⁺ = 348.9802 (C₁₂H₁₄BrClNO₂)

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition points.
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffers (pH 2, 7, 12) at 37°C for 72 hours. Use LC-MS to detect hydrolysis products (e.g., morpholine ring opening). Store samples in amber vials at –20°C under inert atmosphere to minimize degradation .

Advanced: How can computational tools optimize reaction conditions for higher yields?

Methodological Answer:

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Software like Gaussian or ORCA is recommended .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvent/base combinations. For example, random forest algorithms can correlate solvent polarity (ε) with yield outcomes.
  • Case Study : A 2024 ICReDD study reduced optimization time by 60% using hybrid computational-experimental workflows .

Advanced: How to resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Statistical Analysis : Apply factorial design (e.g., 2³ design) to isolate critical variables (temperature, solvent, catalyst loading). Use ANOVA to identify interactions (e.g., temperature × solvent) causing yield discrepancies .
  • Theoretical Validation : Cross-validate experimental data with microkinetic models to assess if side reactions (e.g., dehalogenation) explain inconsistencies. Reference theoretical frameworks from reaction engineering literature .

Q. Table 2: Factorial Design Example

FactorLow Level (-1)High Level (+1)
Temperature (°C)80100
SolventDMFDMSO
Catalyst (mol%)13

Advanced: What role does this compound play in multi-step synthesis of bioactive analogs?

Methodological Answer:

  • Intermediate Utility : The morpholine moiety enhances solubility, while the bromo-chloro substituents enable cross-coupling (e.g., Suzuki-Miyaura) for derivatization. Compare reactivity with analogs like 3-(4-bromophenyl)-2-chloro-1-propene, which lacks morpholine’s electron-rich nitrogen .
  • Case Study : A 2023 study used this compound to synthesize kinase inhibitors via Pd-catalyzed arylation, achieving 78% yield in the final step .

Advanced: How to investigate its mechanism of action in biological systems?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Validate with molecular dynamics simulations (GROMACS) .
  • Experimental Design : Employ fluorescence quenching assays to study binding affinity. For environmental fate studies, apply isotopic labeling (e.g., 14C^{14} \text{C}) and track degradation products via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Reactant of Route 2
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4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine

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